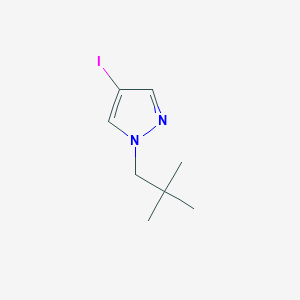![molecular formula C19H22N6 B1459961 5-[4-(Dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine CAS No. 1217735-25-5](/img/structure/B1459961.png)
5-[4-(Dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine
Vue d'ensemble
Description
The compound “5-[4-(Dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine” is a complex organic molecule. It is part of the class of compounds known as [1,2,4]triazolo[1,5-a]pyrimidines .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . Various strategies have been developed for the synthesis of 1,2,4-triazole-containing scaffolds, which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It contains a [1,2,4]triazolo[1,5-a]pyrimidine core, which is a unique heterocyclic structure present in many biologically active compounds .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. The compound can undergo various reactions due to the presence of multiple reactive sites, including the nitrogen atoms in the triazole ring and the amine group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Information like melting point, boiling point, density, molecular formula, molecular weight, and toxicity can be found on chemical databases .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
The chemical compound 5-[4-(Dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine, a derivative within the broader category of triazolopyrimidines, has been studied for various synthetic and chemical transformation applications in scientific research. These compounds are synthesized through various methods, involving the condensation of amino-triazole with chalcones or dimethylamino-propiophenone, leading to the formation of 6,7-dihydro-triazolo[1,5-a]pyrimidines. The equilibrium between these compounds and their tautomeric forms has been explored, showcasing the versatility of these compounds in chemical synthesis (Desenko et al., 2006).
Moreover, the cyclocondensation of 3-amino-1,2,4-triazole with 4-methylpent-3-en-2-one and its subsequent transformations have been investigated, expanding the understanding of chemical behaviors and potential applications of these compounds in diverse reactions (Zemlyanaya et al., 2018). These studies provide a foundation for exploring the reactivity and functionalization of triazolopyrimidines, contributing to their potential utility in various fields of scientific research.
Heterocyclic Compounds Synthesis
The synthesis of heterocyclic compounds, including pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives, involves the reaction of dimethylamino components with amino-pyrazoles or triazoles. This process leads to the creation of novel heterocyclic structures with potential biological activities. The ability to generate such diverse heterocycles from dimethylamino precursors illustrates the significance of these compounds in the synthesis of complex molecules with potential applications in medicinal chemistry and material science (Abdel‐Aziz et al., 2008).
Crystal Structure Analysis
Crystal structure analysis of derivatives, such as 7-dimethylamino-2-phenyl-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, has provided insights into the molecular configurations and interactions within these compounds. The planarity of the heterocyclic core and the intramolecular hydrogen bonding patterns observed in these analyses highlight the structural features that could influence the reactivity and stability of these compounds. Such studies are crucial for understanding the physical and chemical properties of these molecules, which is essential for their application in various scientific fields (Dolzhenko et al., 2008).
Orientations Futures
Propriétés
IUPAC Name |
5-[4-(dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6/c1-24(2)15-10-8-13(9-11-15)17-16(20)18(14-6-4-3-5-7-14)25-19(23-17)21-12-22-25/h3-12,16-18H,20H2,1-2H3,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYHLZGFKWPBNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C(C(N3C(=NC=N3)N2)C4=CC=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(Dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4H-Thieno[3,4-c]pyrazol-3-amine, 2,6-dihydro-2-(4-iodophenyl)-](/img/structure/B1459881.png)






![2-({2-[(4-Methylphenyl)amino]-2-oxoethyl}thio)ethyl chloroacetate](/img/structure/B1459893.png)




